3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine
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Overview
Description
3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine is a research compound that has been developed as a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has shown potential in various scientific research applications, particularly in the fields of neuroprotection, antidepressant, analgesic, and anxiolytic effects .
Preparation Methods
The synthesis of 3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Chemical Reactions Analysis
3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine has a wide range of scientific research applications:
Neuroprotection: It has shown neuroprotective effects in various models of neurodegenerative diseases.
Antidepressant: The compound has demonstrated antidepressant effects in animal models.
Analgesic: It has been found to have analgesic properties, making it useful in pain management research.
Anxiolytic: The compound has anxiolytic effects, which are beneficial in the study of anxiety disorders.
Anti-addictive: It has shown potential in reducing the addictive effects of substances such as ethanol, nicotine, cocaine, and methamphetamine.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine involves its role as a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, leading to various downstream effects. The inhibition of mGluR5 has been associated with neuroprotective, antidepressant, analgesic, and anxiolytic effects .
Comparison with Similar Compounds
3-[(2,5-dimethyl-4-thiazolyl)ethynyl]pyridine can be compared with other similar compounds, such as:
3-[(2-methyl-4-thiazolyl)ethynyl]pyridine: This compound is also a selective allosteric antagonist of mGluR5 but has different potency and selectivity profiles.
Fenobam: Another mGluR5 antagonist with similar effects but different chemical structure and pharmacokinetic properties.
MPEP: An older mGluR5 antagonist that served as a lead compound for the development of this compound.
The uniqueness of this compound lies in its higher potency and selectivity compared to these similar compounds .
Properties
Molecular Formula |
C12H10N2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2,5-dimethyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-12(14-10(2)15-9)6-5-11-4-3-7-13-8-11/h3-4,7-8H,1-2H3 |
InChI Key |
JDFSJBMBMZRXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C#CC2=CN=CC=C2 |
Origin of Product |
United States |
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